6-Phenylimidazo[1,2-b]pyridazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Phenylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that features an imidazo-pyridazine core with a phenyl group attached. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenylimidazo[1,2-b]pyridazin-3-amine typically involves the condensation of phenylglyoxal with pyridazin-3-amines . This reaction can be carried out under various conditions, including the use of different solvents and catalysts to optimize yield and purity. The reaction generally proceeds through the formation of an intermediate, which then cyclizes to form the imidazo-pyridazine ring system .
Industrial Production Methods
These include large-scale batch reactions, continuous flow processes, and the use of automated synthesis platforms to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Phenylimidazo[1,2-b]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
6-Phenylimidazo[1,2-b]pyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It finds applications in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 6-Phenylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-phenylimidazo[1,2-b]pyridazin-3-amine
- Imidazo[1,2-a]pyridines
- Pyridazinone derivatives
Uniqueness
6-Phenylimidazo[1,2-b]pyridazin-3-amine is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic properties, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C12H10N4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-phenylimidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C12H10N4/c13-11-8-14-12-7-6-10(15-16(11)12)9-4-2-1-3-5-9/h1-8H,13H2 |
InChI Key |
DOESWOUHJUOOQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NC=C3N)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.